4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-chloroaniline derivative with a suitable pyrazolone. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a 4-chloroaniline group. The exact structure would depend on the position and orientation of these groups .Chemical Reactions Analysis
As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the phenyl ring or the 4-chloroaniline group, or reactions involving the pyrazolone ring itself .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Structural Analysis and Properties
The structural characteristics and properties of pyrazolone derivatives have been extensively explored. For instance, the molecule (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been synthesized and its structure analyzed, revealing specific dihedral angles between benzene rings and a central methylpyrazolone/aminomethylene unit. The stability of this structure is significantly enhanced by an intramolecular N—H⋯O hydrogen bond, which stabilizes the planar conformation of the central unit. This compound exemplifies the intricate molecular structures possible with pyrazolone derivatives (Chi et al., 2009).
Catalytic and Environmental Applications
The compound has also been utilized in the context of green chemistry. For example, cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst in the synthesis of arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via a one-pot multicomponent synthesis involving aryl aldehydes and pyrazolone. This method emphasizes cost-effectiveness, high yields, and environmental sustainability, showcasing the compound's role in promoting eco-friendly chemical processes (Mosaddegh et al., 2010).
Pharmaceutical Applications
In the pharmaceutical realm, pyrazolone derivatives have been synthesized and characterized for their potential antibacterial activities. Compounds like 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been tested against various bacterial strains, demonstrating the medicinal potential of these compounds. The comprehensive characterization of these compounds lays the groundwork for their potential use in treating bacterial infections (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-10-14-15(19-20-16(14)21)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRLSFNFWTJQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.